

Application Notes and Protocols for Intraperitoneal Injection of FC-116 In Vivo

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Introduction

FC-116 is a novel indole-chalcone compound that has demonstrated significant antitumor activity, particularly in oxaliplatin-resistant metastatic colorectal cancer (mCRC) models.[1] It functions by interacting with microtubules, leading to a G2/M phase cell cycle arrest through the downregulation of cyclin B1 expression.[1] In vivo studies have shown that **FC-116** can potently inhibit tumor growth in xenograft mouse models with no significant toxicity observed at effective doses.[1]

These application notes provide detailed protocols for the in vivo administration of **FC-116** via intraperitoneal (IP) injection in a mouse xenograft model of colorectal cancer. Also included are summaries of its efficacy and the established mechanism of action.

Data Presentation In Vitro Efficacy of FC-116



Cell Line	Description	IC50 (nM)	Reference
HCT-116	Human Colorectal Carcinoma	4.52	[1]
CT26	Murine Colon Carcinoma	18.69	[1]
HCT-116/L	Oxaliplatin-Resistant Human Colorectal Carcinoma	Less sensitive than HCT-116 but more sensitive than oxaliplatin	[1]
HIEC	Normal Human Intestinal Epithelial Cells	Markedly less toxic than to mCRC cells	[1]

In Vivo Efficacy of FC-116 in HCT-116/L Xenograft Model

Treatment Group	Dosage	Administrat ion Route	Tumor Weight Reduction (%)	Tumor Growth Inhibition (%)	Reference
FC-116	1.5 mg/kg/day	Intraperitonea I	45	Not Specified	[1]
FC-116	3 mg/kg/day	Intraperitonea I	78	65.96 (in HCT-116 xenografts)	[1]
Oxaliplatin (Control)	10 mg/kg/day	Intraperitonea I	40	Not Specified	[1]
Vehicle (Control)	N/A	Intraperitonea I	0	0	[1]

Signaling Pathway and Experimental Workflow



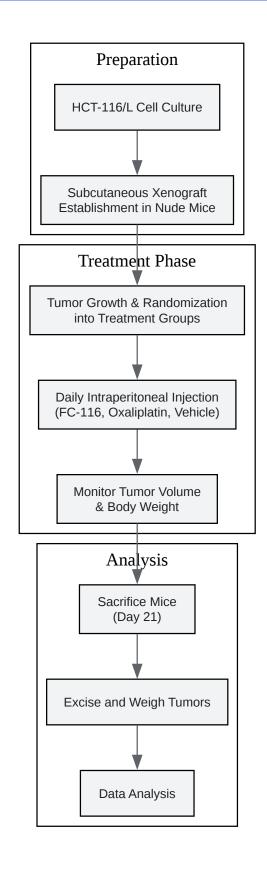
The following diagrams illustrate the mechanism of action of **FC-116** and the general experimental workflow for in vivo studies.



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Caption: Mechanism of action of FC-116.





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Caption: In vivo experimental workflow for **FC-116** efficacy testing.



Experimental Protocols

Protocol 1: Formulation of FC-116 for Intraperitoneal Injection

FC-116 is a poorly water-soluble compound and requires a specific vehicle for in vivo administration.

Materials:

- FC-116 compound
- Normal saline
- Carboxymethyl cellulose sodium (CMC-Na)
- Tween-80
- Castor oil
- Sterile, light-protected tubes
- · Vortex mixer
- Sterile filter (0.22 μm)

Procedure:

- Prepare the vehicle solution by combining the following in a sterile, light-protected tube:
 - 0.5% Carboxymethyl cellulose sodium
 - 3% Tween-80
 - 1% Castor oil
 - Bring to final volume with normal saline.
- Vortex the mixture thoroughly until a homogenous suspension is formed.



- Weigh the required amount of FC-116 to achieve the desired final concentrations (e.g., for 1.5 mg/kg and 3 mg/kg dosages).
- Add the weighed FC-116 powder to the prepared vehicle.
- Vortex the mixture vigorously to suspend the compound.
- It is recommended to prepare the formulation fresh daily before administration.[1]

Protocol 2: Establishment of HCT-116/L Subcutaneous Xenograft Model

This protocol describes the establishment of a subcutaneous tumor model using the oxaliplatinresistant HCT-116/L cell line in immunodeficient mice.

Materials:

- HCT-116/L colorectal cancer cells
- Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
- Sterile PBS
- Trypsin-EDTA
- Hemocytometer or automated cell counter
- Matrigel (optional, but can improve tumor take rate)
- Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old
- Sterile syringes (1 mL) and needles (27-30 gauge)

Procedure:

Culture HCT-116/L cells in appropriate medium until they reach 70-80% confluency.



- Harvest the cells by washing with PBS, followed by trypsinization. Neutralize the trypsin with complete medium.
- Centrifuge the cell suspension and resuspend the cell pellet in sterile, serum-free medium or PBS to a final concentration of 5 x 10⁷ cells/mL.
- If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice just before injection.
- Anesthetize the mouse using an approved method.
- Inject 100 μ L of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
- Monitor the mice regularly for tumor formation. Once tumors are palpable, begin measuring their dimensions with calipers every 2-3 days.
- When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups.

Protocol 3: Intraperitoneal (IP) Injection of FC-116 in Mice

This protocol provides a general procedure for administering the prepared **FC-116** formulation via IP injection.

Materials:

- Prepared FC-116 formulation
- Sterile syringes (1 mL) and needles (25-27 gauge)
- 70% ethanol or other suitable antiseptic
- Animal scale

Procedure:



- Weigh each mouse to determine the precise volume of the FC-116 formulation to be injected based on the desired dosage (e.g., 1.5 mg/kg or 3 mg/kg).
- Gently restrain the mouse by grasping the loose skin over its neck and back, ensuring the animal is secure but can breathe comfortably.
- Turn the mouse to expose its abdomen. The head should be tilted slightly downwards.
- Locate the injection site in the lower right abdominal quadrant. This helps to avoid puncturing the cecum (located on the left side) or the urinary bladder.
- Swab the injection site with 70% ethanol.
- Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.
- Gently pull back on the syringe plunger to ensure no fluid (urine or blood) is aspirated. If fluid is drawn, withdraw the needle and re-insert at a different site with a fresh needle.
- Slowly and steadily inject the calculated volume of the **FC-116** formulation.
- Withdraw the needle and return the mouse to its cage.
- Monitor the animal for any immediate adverse reactions.
- Repeat the injection daily for the duration of the study (e.g., 21 days).[1]

Safety and Toxicology

In the HCT-116/L xenograft model, **FC-116** did not cause a noticeable loss of body weight in the treated mice, indicating no significant toxicity at the therapeutic doses of 1.5 mg/kg/day and 3 mg/kg/day.[1] Furthermore, **FC-116** was found to be significantly less toxic to normal human intestinal epithelial (HIEC) cells compared to metastatic colorectal cancer cells, suggesting a safer therapeutic window.[1]

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References

- 1. Intraperitoneal Injection in an Adult Mouse [protocols.io]
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